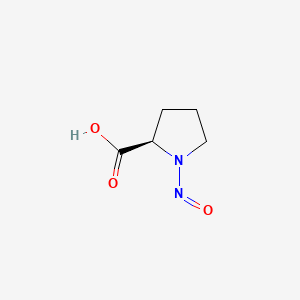

N-Nitroso-D-prolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Nitroso-D-proline is a nitrosamine compound formed endogenously from the amino acid proline and nitrite. It is part of a broader class of N-nitroso compounds, which are known for their potential mutagenic and carcinogenic properties . N-Nitroso-D-proline has been detected in various environmental and biological samples, including human urine and cigarette smoke .

Aplicaciones Científicas De Investigación

N-Nitroso-D-proline has several scientific research applications:

Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.

Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of nitrosamines.

Medicine: Studies on N-Nitroso-D-proline contribute to cancer research, particularly in understanding the role of nitrosamines in carcinogenesis.

Industry: It is used in the development of analytical methods for detecting nitrosamines in various products

Mecanismo De Acción

Target of Action

N-Nitroso-D-proline (NPRO) is a nitroso derivative of the amino acid proline . It primarily targets DNA, causing mutations and DNA strand cleavage . The compound’s interaction with DNA is a key aspect of its biological activity.

Mode of Action

NPRO interacts with DNA in the presence of sunlight, leading to direct mutagenicity . This interaction results in the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a mutagenic lesion, in the DNA . Furthermore, NPRO and sunlight can induce single-strand breaks in DNA . Reactive oxygen species and nitric oxide are suggested to mediate these strand breaks .

Biochemical Pathways

NPRO is endogenously formed from proline and nitrite . The formation of nitric oxide is observed in NPRO solution irradiated with UVA . The biochemical pathways of proline, from which NPRO is derived, involve the interconversion of proline and glutamate . This process is linked to cellular energetics directly via the respiratory electron transport chain .

Pharmacokinetics

It is known that many nitrosamines, including npro, are stable at physiological ph and are metabolized by microsomal mixed function oxidases . These properties likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NPRO.

Result of Action

The primary result of NPRO’s action is the induction of mutations in DNA . This mutagenic activity is associated with the formation of 8-oxodG in DNA . Single-strand breaks in DNA also occur as a result of NPRO’s action . These molecular changes can lead to cellular effects, potentially contributing to carcinogenicity .

Action Environment

The action of NPRO is influenced by environmental factors such as sunlight. The mutagenicity of NPRO is detected when it is combined with natural sunlight . The photodynamic spectrum of mutation induction and DNA breakage is highest at the absorption maximum of NPRO, 340 nm . Therefore, the presence of sunlight, specifically UVA radiation, significantly influences the action, efficacy, and stability of NPRO.

Análisis Bioquímico

Biochemical Properties

The biochemical reactions involving N-Nitroso-D-proline are part of the endogenous nitrosation process . This process is capable of generating carcinogenic N-nitroso compounds in humans

Cellular Effects

Given its potential carcinogenic properties, it is likely to have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Nitroso-D-proline involves its formation through the nitrosation reaction, which generally proceeds through an acid-catalyzed reaction in the stomach . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been demonstrated that N-nitroso compounds are formed endogenously in animals given nitrite and a suitable amine .

Metabolic Pathways

N-Nitroso-D-proline is involved in the endogenous nitrosation process, a metabolic pathway that involves the interaction of nitrosating agents with nitrosatable amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitroso-D-proline can be synthesized by reacting proline with nitrite under acidic conditions. The reaction typically involves dissolving proline in an aqueous solution and adding sodium nitrite, followed by acidification with hydrochloric acid. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of N-Nitroso-D-proline .

Industrial Production Methods: Industrial production of N-Nitroso-D-proline follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate N-Nitroso-D-proline from the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions: N-Nitroso-D-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert N-Nitroso-D-proline back to proline or other related compounds.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Regeneration of proline or formation of other amine derivatives.

Substitution: Formation of substituted proline derivatives.

Comparación Con Compuestos Similares

- N-Nitrosoproline

- N-Nitrosomorpholine

- N-Nitrosopyrrolidine

Comparison: N-Nitroso-D-proline is unique due to its specific formation from proline and nitrite. While other nitrosamines like N-Nitrosoproline and N-Nitrosomorpholine share similar nitrosation pathways, N-Nitroso-D-proline’s distinct structure and formation mechanism set it apart. Its specific reactivity and biological effects also contribute to its uniqueness among nitrosamines .

Actividad Biológica

N-Nitroso-D-proline (NPRO) is a nitrosamine compound derived from the amino acid proline and nitrite. It is part of a broader class of N-nitroso compounds, which are recognized for their potential mutagenic and carcinogenic properties. This article explores the biological activity of N-Nitroso-D-proline, focusing on its mechanisms of action, biochemical pathways, and implications in cancer research.

Structure and Formation

N-Nitroso-D-proline is formed through the nitrosation of proline, typically occurring in acidic environments such as the stomach. The molecular formula of NPRO is C₅H₈N₂O₃, with a molecular weight of approximately 146.13 g/mol. Its formation is influenced by dietary nitrites and amines, which can lead to the endogenous production of nitrosamines.

Mutagenicity and Carcinogenicity

N-Nitroso-D-proline exhibits significant mutagenic properties, primarily through its interaction with DNA. The compound can form adducts with DNA, leading to mutations that may initiate tumorigenesis. Research indicates that NPRO's mutagenicity is enhanced in the presence of ultraviolet light, suggesting that environmental factors can influence its biological effects .

Biochemical Pathways

NPRO participates in various biochemical pathways, particularly those related to nitrosation reactions. It is metabolized by microsomal mixed-function oxidases, which contribute to its stability at physiological pH levels. This stability allows for prolonged interaction with cellular components, potentially affecting cell signaling pathways and gene expression.

Case Studies

-

Gastric Cancer Risk

A nested case-control study in Shanghai investigated the association between urinary levels of N-nitroso compounds (including NPRO) and gastric cancer risk. The study found positive correlations between dietary intake of nitrosamines and increased cancer risk, particularly among men . This underscores the relevance of NPRO in understanding dietary carcinogens. -

Omeprazole Treatment Effects

Research examining the effects of omeprazole on gastric content revealed no significant increase in N-nitroso compound concentrations despite bacterial proliferation in the stomach. This suggests that while certain medications may alter gastric conditions, they do not necessarily enhance the formation of NPRO .

The biochemical properties of N-Nitroso-D-proline include:

- Stability: NPRO is stable under physiological conditions, facilitating its interaction with biological macromolecules.

- DNA Interaction: It forms stable adducts with DNA, leading to structural changes that can promote mutagenesis.

- Cellular Effects: The compound may influence cellular metabolism and signaling pathways, potentially leading to altered cell proliferation and apoptosis .

Summary Table: Biological Activity of N-Nitroso-D-proline

| Property | Description |

|---|---|

| Chemical Structure | C₅H₈N₂O₃ |

| Molecular Weight | 146.13 g/mol |

| Formation | Endogenously from proline and nitrite |

| Mutagenicity | Induces DNA mutations; enhanced by UV light |

| Carcinogenic Potential | Associated with increased risk of gastric cancer |

| Biochemical Pathways | Metabolized by mixed-function oxidases; stable at physiological pH |

| Cellular Effects | Alters gene expression; influences cell signaling and metabolism |

Propiedades

IUPAC Name |

(2R)-1-nitrosopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.